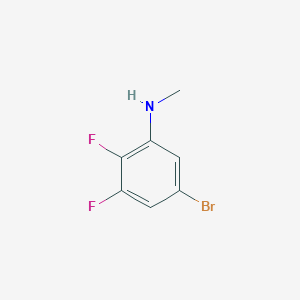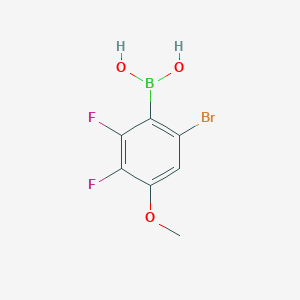![molecular formula C8H2BrClF5N3 B1381400 3-(溴二氟甲基)-8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1823188-41-5](/img/structure/B1381400.png)
3-(溴二氟甲基)-8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by the presence of bromodifluoromethyl, chloro, and trifluoromethyl groups attached to a triazolo[4,3-a]pyridine core
科学研究应用
Chemistry
In chemistry, 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for developing new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.
作用机制
Target of Action
Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Related compounds have shown diverse pharmacological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Related compounds have been found to induce apoptosis in certain cell lines .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazolopyridine Core: The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine derivatives under acidic or basic conditions.
Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via halogenation reactions using reagents like bromodifluoromethane (CF2Br2) in the presence of a catalyst.
Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups are introduced through selective halogenation and trifluoromethylation reactions, respectively. These steps often require specific reagents such as N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromodifluoromethyl or chloro groups.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine: Lacks the bromodifluoromethyl and chloro groups, resulting in different reactivity and applications.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine:
3-(Bromodifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chloro and trifluoromethyl groups, leading to different chemical properties and applications.
Uniqueness
The presence of bromodifluoromethyl, chloro, and trifluoromethyl groups in 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical properties, such as enhanced reactivity and stability. These features make it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIPMZYDPVEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)
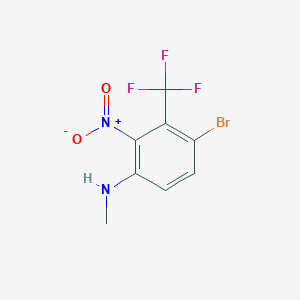
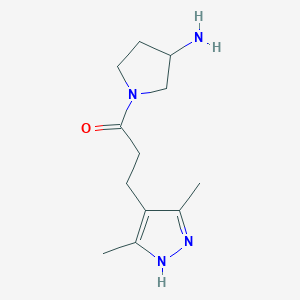

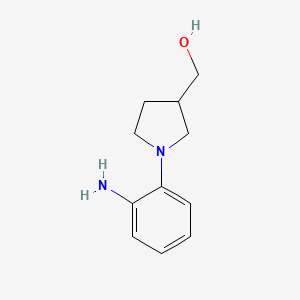
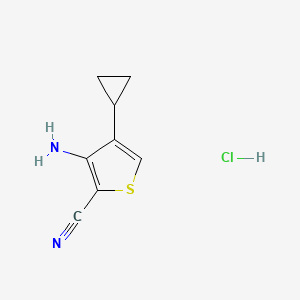



![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

